methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride
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Overview
Description
Methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride: A closely related compound with similar structural features.
1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine: Another related compound with a different ring structure.
Uniqueness
Methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylate group, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C8H12ClN3O2 |
---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-11-6-4-9-3-5(6)7(10-11)8(12)13-2;/h9H,3-4H2,1-2H3;1H |
InChI Key |
WTXIXANTSJPIOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNC2)C(=N1)C(=O)OC.Cl |
Origin of Product |
United States |
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